3-{[(Tert-butoxy)carbonyl](3-ethoxypropyl)amino}propanoic acid
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Overview
Description
3-{(Tert-butoxy)carbonylamino}propanoic acid is a synthetic organic compound characterized by its tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(tert-butoxy)carbonylamino}propanoic acid typically involves the protection of an amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-{(Tert-butoxy)carbonylamino}propanoic acid can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure optimal reactivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
3-{(Tert-butoxy)carbonylamino}propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of peptides and other complex molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including potential therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{(tert-butoxy)carbonylamino}propanoic acid involves its role as a protecting group for amines. The Boc group can be added to amines under mild conditions and removed using strong acids like trifluoroacetic acid . This protection-deprotection strategy is crucial in multi-step organic synthesis, allowing for selective reactions without interference from the amine group.
Comparison with Similar Compounds
Similar Compounds
- 3-{(Tert-butoxy)carbonylamino}propanoic acid
- 3-{(Tert-butoxy)carbonylamino}propanoic acid
- 3-{(Tert-butoxy)carbonylamino}propanoic acid
Uniqueness
3-{(Tert-butoxy)carbonylamino}propanoic acid is unique due to its specific ethoxypropyl side chain, which imparts distinct chemical properties and reactivity compared to other Boc-protected compounds. This uniqueness makes it valuable in specialized synthetic applications and research.
Properties
IUPAC Name |
3-[3-ethoxypropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO5/c1-5-18-10-6-8-14(9-7-11(15)16)12(17)19-13(2,3)4/h5-10H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLXILJRVPSBBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN(CCC(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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